molecular formula C16H14O7 B123351 Padmatin CAS No. 80453-44-7

Padmatin

Cat. No. B123351
CAS RN: 80453-44-7
M. Wt: 318.28 g/mol
InChI Key: MRPJBTFHICBFNE-JKSUJKDBSA-N
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Description

Padmatin, a term that appears to be a variation or misspelling of "Padma" in the context of Tibetan medicine, refers to a series of herbal formulations based on traditional Tibetan recipes. These formulations, such as Padma 28, Padma Lax, and Padma Hepaten, have been used in Europe for various therapeutic purposes. Padma 28 is known for its application in treating circulatory disorders like peripheral arterial occlusive disease (PAOD) , while Padma Lax is used for treating constipation-predominant irritable bowel syndrome , and Padma Hepaten is recognized for its hepatoprotective properties .

Synthesis Analysis

The synthesis of Padma formulations is based on ancient Tibetan recipes that combine multiple herbal components. These formulations are produced following specific guidelines to ensure consistency and efficacy. The synthesis process is not detailed in the provided papers, but it is clear that the formulations are complex and contain a variety of secondary plant substances, including terpenes, polyphenols, flavonoids, and tannins .

Molecular Structure Analysis

The molecular structure of the compounds within Padma formulations is diverse due to the presence of various herbal ingredients. For instance, Padma Hepaten contains chebulic ellagitannins (ChETs), which are plant-derived polyphenols with a structure based on chebulic acid subunits . These complex molecules contribute to the overall biological activity of the formulations.

Chemical Reactions Analysis

The chemical reactions involving Padma formulations are primarily related to their interaction with biological systems. For example, Padma 28 has been shown to modulate interferon-gamma-induced tryptophan degradation and neopterin production in human peripheral blood mononuclear cells (PBMC) in vitro . Additionally, the herbal preparation can influence the production of matrix metalloproteinases (MMPs) and type I procollagen in human dermal fibroblasts .

Physical and Chemical Properties Analysis

The physical and chemical properties of Padma formulations are characterized by their multi-component nature, which results in a broad spectrum of biological activities. The formulations are known for their antioxidant properties, as evidenced by their ability to protect against neurotoxicity in PC12 cells . Padma 28 also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines in human blood monocytes and by reducing the respiratory burst in human neutrophils .

Relevant Case Studies

Several clinical trials and studies have been conducted to evaluate the efficacy of Padma formulations. A meta-analysis of five trials showed that Padma 28 significantly increased walking distance in patients with PAOD . Padma Lax demonstrated safety and effectiveness in treating constipation-predominant irritable bowel syndrome in a double-blind randomized pilot study . In vitro studies have shown that Padma Hepaten's main phenolics are bioaccessible and can transform into bioactive urolithins by the human gut microbiota, suggesting a role in hepatic prevention against oxidative damage .

Scientific Research Applications

1. Efficacy in Circulatory Disorders

Padma 28, an herbal formula including Padmatin, has shown efficacy in treating circulatory disorders. Clinical studies indicate its effectiveness in intermittent claudication and other vascular diseases, with a favorable safety profile (Vennos, Melzer, & Saller, 2013). A meta-analysis further confirmed Padma 28's capacity to increase walking distance significantly in patients with peripheral arterial occlusive disease (PAOD) (Melzer, Brignoli, Diehm, Reichling, Do, & Saller, 2006).

2. Anti-Inflammatory and Antimicrobial Properties

Studies have demonstrated that Padma 28 possesses anti-inflammatory and antimicrobial properties. It exhibits behavior as a stimulator of physiological angiogenesis and influences the metabolic activity of blood granulocytes in mice (Radomska-Leśniewska et al., 2013). Additionally, it can inhibit inducible nitric oxide synthesis, contributing to its anti-inflammatory activities (Moeslinger et al., 2000).

3. Application in Chronic Inflammatory Diseases

Padma 28 has potential applications in various chronic inflammatory diseases. Clinical evidence suggests its effectiveness in conditions like recurrent respiratory tract infections, viral hepatitis, and multiple sclerosis (Vennos et al., 2013).

4. Neuroprotective Effects

Research indicates that Padma 28 may have neuroprotective effects. It has shown potential in mitigating neurotoxicity in conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders (Ginsburg, Rozenstein-Tsalkovich, Koren, & Rosenmann, 2011).

5. Immunomodulatory Effects

Padma 28 demonstrates immunomodulatory effects, potentially shifting the immune response from Th1 to Th2, and may offer protective effects against autoimmune diseases (Weiss et al., 2010).

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,15-19,21H,1H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPJBTFHICBFNE-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345634
Record name Padmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Padmatin

CAS RN

80453-44-7
Record name Padmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
RN Goel, TR Seshadri - Tetrahedron, 1959 - Elsevier
A SRV dihydroflavonol, Padmatin (lb) has been isolated from the heartwood of Prutw p&urn. A study of its reactions and properties indlcatcs that it is 3: 5: 3’: 4’-tetrahydroxy-…
Number of citations: 17 www.sciencedirect.com
O Sevil - Phytochemistry, 1992 - Elsevier
… padmatin (18) and 3-0-acetylpadmatin (19). Compounds 20 and 21 were very similar to those of padmatin … Thus 20 and 21 are 3-epi-padmatin and 3-epiacetyl-7-0-methylaromadendrin, …
Number of citations: 74 www.sciencedirect.com
EA Ragab, M Raafat - Natural Product Research, 2016 - Taylor & Francis
One new monoterpene glucoside and five dihydroflavonols were isolated for the first time from the aerial parts of Pulicaria jaubertii and identified as p-menthane-2-O-β-D-…
Number of citations: 26 www.tandfonline.com
DA Omoboyowa, MN Iqbal, TA Balogun… - Computational …, 2022 - Elsevier
… Odoratin had the most favourable docking score of −9.103 kcal/mol, next in the docking score ranking are quercetin and padmatin (-8.953 and −8.827 kcal/mol). A total of seven (7) …
Number of citations: 17 www.sciencedirect.com
YH Ham, JK Kim, SK Lee, YS Bae - Journal of the Korean Wood …, 2002 - koreascience.kr
… euramericana and (+)-catechin, quercetin, padmatin, salireposide, populoside and salicortin from P nigra ${\… padmatin, quercetin. salireposide, populoside와 salicortin 이 단리되었다. …
Number of citations: 0 koreascience.kr
J Yu, L Zhao, X Sun, C Sun, X Wang - Phytochemical Analysis, 2021 - Wiley Online Library
… Finally, an efficient method combining DESs extraction and HSCCC was employed in this present work to purify five compounds, including padmatin (1), isovitexin (2), 3′,5,5′,7-…
J Jegal, NJ Park, TY Kim, S Choi, SW Lee, J Hang… - Nutrients, 2019 - mdpi.com
Plants of the genus Wikstroemia are traditionally used to treat inflammatory diseases like bronchitis and rheumatoid arthritis. In the present study, the anti-atopic effects of an EtOH …
Number of citations: 3 www.mdpi.com
AV Pacciaroni, M de los Angeles Gette… - … Journal Devoted to …, 2008 - Wiley Online Library
The chemical study of Heterothalamus alienus gave rutin, spathulenol (1), (1R,7S)‐germacra‐4(15),5,10(14)‐trien‐1β‐ol (2), sakuranetin (3), padmatin 3‐acetate (4), (2R,3R)‐…
Number of citations: 38 onlinelibrary.wiley.com
ZMP Rasonabe, JD Cruz, CG Tiausas, F Areza - researchgate.net
Blumea balsamifera is a registered traditional medicine in the Philippines for the diuretic treatment of kidney stones. It is commonly available in tablet, capsule, and tea formats. This …
Number of citations: 3 www.researchgate.net
VK Ahluwalia, VN Gupta, TR Seshadri - Tetrahedron, 1959 - Pergamon
Number of citations: 5

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